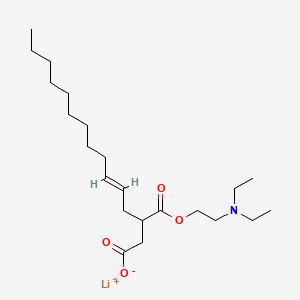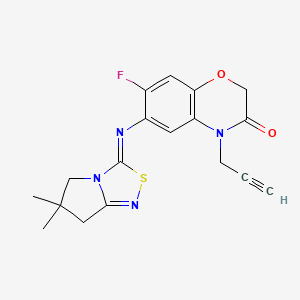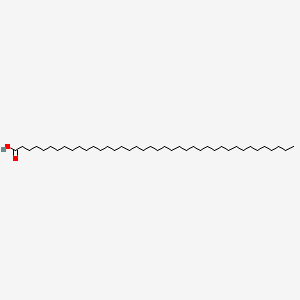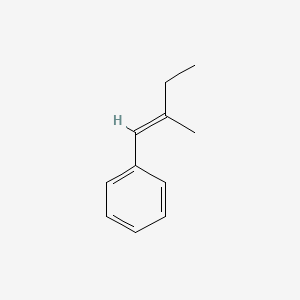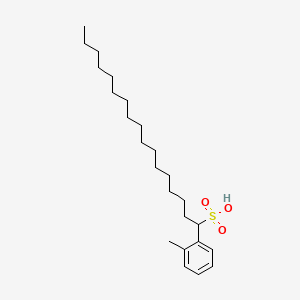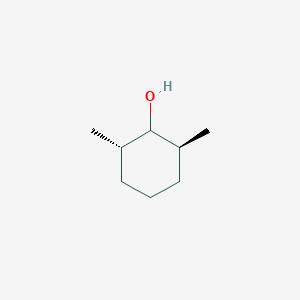
Dinonadecyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinonadecyl phosphite is an organophosphorus compound characterized by the presence of two nonadecyl groups attached to a phosphite moiety. This compound is part of the broader class of phosphites, which are known for their applications in various fields, including agriculture, industry, and medicine. The unique structure of this compound imparts specific chemical properties that make it valuable for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dinonadecyl phosphite can be synthesized through the reaction of phosphorus trichloride with nonadecanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
PCl3+2C19H39OH→(C19H39O)2PCl+HCl
The intermediate product, dinonadecyl phosphorochloridite, is then treated with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dinonadecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dinonadecyl phosphate using oxidizing agents such as hydrogen peroxide.
Substitution: The phosphite group can participate in nucleophilic substitution reactions, where the nonadecyl groups can be replaced by other alkyl or aryl groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and nonadecanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Substitution: Alkyl halides, aryl halides, under basic conditions.
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Oxidation: Dinonadecyl phosphate.
Substitution: Various alkyl or aryl phosphites.
Hydrolysis: Phosphoric acid and nonadecanol.
Wissenschaftliche Forschungsanwendungen
Dinonadecyl phosphite has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its antioxidant properties and potential use in drug formulations.
Industry: Utilized as a stabilizer in polymer production to prevent degradation during processing and long-term use.
Wirkmechanismus
The mechanism of action of dinonadecyl phosphite primarily involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing oxidative degradation of polymers and other materials. The phosphite group can donate electrons to neutralize free radicals, which are responsible for initiating oxidative chain reactions. This antioxidant action is crucial in maintaining the stability and longevity of materials exposed to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phosphite
Comparison: Dinonadecyl phosphite is unique due to its long nonadecyl chains, which impart distinct hydrophobic properties. This makes it particularly effective in applications where water resistance and long-term stability are required. Compared to triphenyl phosphite and tris(2,4-di-tert-butylphenyl) phosphite, this compound offers better performance in hydrophobic environments. Additionally, its antioxidant properties are comparable to those of other phosphites, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
71889-08-2 |
|---|---|
Molekularformel |
C38H78O3P+ |
Molekulargewicht |
614.0 g/mol |
IUPAC-Name |
di(nonadecoxy)-oxophosphanium |
InChI |
InChI=1S/C38H78O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-42(39)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3/q+1 |
InChI-Schlüssel |
DQNRNKIWQDQREO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



